molecular formula C7H8FNS B3380937 2-Amino-5-fluoro-3-methylbenzenethiol CAS No. 211868-21-2

2-Amino-5-fluoro-3-methylbenzenethiol

Cat. No. B3380937
CAS RN: 211868-21-2
M. Wt: 157.21 g/mol
InChI Key: CJVMGHHMHBIMHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Amino-5-fluoro-3-methylbenzenethiol is utilized in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of fluorophenothiazines through the Smiles rearrangement process. This compound has been used to prepare 3-fluoro-1-methylphenothiazines and 7-fluoro-9-methylnitrophenothiazines. It undergoes condensation with o-halonitrobenzenes to form diphenyl sulfides, which are key intermediates in these syntheses.


Molecular Structure Analysis

The molecular structure and crystallography of compounds derived from 2-amino-5-fluoro-3-methylbenzenethiol have been a subject of study. For instance, Bis (2-amino-5-fluoro-3-methylphenyl)disulfide, obtained through the oxidation of 2-amino-5-fluoro-3-methylbenzenethiol, has been characterized and its X-ray structure determined.


Chemical Reactions Analysis

Research on derivatives of 2-amino-5-fluoro-3-methylbenzenethiol has shown their potential as corrosion inhibitors. These compounds can effectively inhibit corrosion on metals, an important aspect in industrial and engineering applications. Electrochemical, thermodynamic, and surface studies have been conducted to understand their mechanism of action and efficiency.

Scientific Research Applications

Synthesis and Chemical Properties

2-Amino-5-fluoro-3-methylbenzenethiol is utilized in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of fluorophenothiazines through the Smiles rearrangement process. This compound has been used to prepare 3-fluoro-1-methylphenothiazines and 7-fluoro-9-methylnitrophenothiazines. It undergoes condensation with o-halonitrobenzenes to form diphenyl sulfides, which are key intermediates in these syntheses (Sharma, Gupta, Kumar, & Gupta, 1999).

Crystallography and Molecular Structure

The molecular structure and crystallography of compounds derived from 2-amino-5-fluoro-3-methylbenzenethiol have been a subject of study. For instance, Bis(2-amino-5-fluoro-3-methylphenyl)disulfide, obtained through the oxidation of 2-amino-5-fluoro-3-methylbenzenethiol, has been characterized and its X-ray structure determined, revealing insights into inter- and intra-molecular hydrogen bonding (Drake, Hursthouse, Light, Maheshwari, Ojha, & Ratnani, 2008).

Applications in Peptide Synthesis

2-Amino-5-fluoro-3-methylbenzenethiol is also relevant in the field of peptide synthesis. It plays a role in the preparation of various peptides, contributing to the development of new synthetic methods for peptide chains, which are crucial in biological processes and pharmaceutical applications (Kinoshita, Inomata, Miyano, & Kotake, 1979).

Corrosion Inhibition

Research on derivatives of 2-amino-5-fluoro-3-methylbenzenethiol has shown their potential as corrosion inhibitors. These compounds can effectively inhibit corrosion on metals, an important aspect in industrial and engineering applications. Electrochemical, thermodynamic, and surface studies have been conducted to understand their mechanism of action and efficiency (Verma, Quraishi, & Singh, 2015).

Safety and Hazards

The safety data sheet for similar compounds, such as Methyl 4-aminobenzoate, indicates that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle these compounds with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

2-amino-5-fluoro-3-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNS/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVMGHHMHBIMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573235
Record name 2-Amino-5-fluoro-3-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-fluoro-3-methylbenzenethiol

CAS RN

211868-21-2
Record name 2-Amino-5-fluoro-3-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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